molecular formula C7H4ClNO4 B1360118 3-Chloro-2-nitrobenzoic acid CAS No. 4771-47-5

3-Chloro-2-nitrobenzoic acid

Cat. No.: B1360118
CAS No.: 4771-47-5
M. Wt: 201.56 g/mol
InChI Key: VCHSXYHBMFKRBK-UHFFFAOYSA-N
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Description

3-Chloro-2-nitrobenzoic acid: is an organic compound with the molecular formula C7H4ClNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the third position and a nitro group at the second position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

It is known to form compounds with quinoline derivatives , suggesting potential interactions with biological targets that bind these derivatives.

Mode of Action

It is known to form hydrogen-bonded structures with isomeric compounds of quinoline . This suggests that it may interact with its targets through hydrogen bonding, leading to changes in the target’s function or structure.

Biochemical Pathways

The compound’s interaction with quinoline derivatives suggests that it may influence pathways involving these molecules

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and low skin permeation . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .

Result of Action

Given its interactions with quinoline derivatives , it may influence cellular processes involving these molecules

Action Environment

The action, efficacy, and stability of 3-Chloro-2-nitrobenzoic acid can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its action . Additionally, factors such as pH and temperature could potentially impact the compound’s stability and interaction with its targets.

Biochemical Analysis

Biochemical Properties

3-Chloro-2-nitrobenzoic acid plays a significant role in biochemical reactions due to its structural properties. It is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been used in the preparation of 2-amino-3-chlorobenzonitrile and 3-chloro-2-nitrobenzaldehyde . The interactions of this compound with enzymes often involve hydrogen bonding and electrostatic interactions, which can alter the enzyme’s conformation and activity. Additionally, it can form hydrogen-bonded structures with quinoline, indicating its potential to interact with other aromatic compounds .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s nitro group is known to participate in redox reactions, which can generate reactive oxygen species (ROS). These ROS can affect cell signaling pathways and lead to oxidative stress, impacting gene expression and cellular metabolism . Furthermore, the presence of the chlorine atom can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular components.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The nitro group can undergo reduction to form reactive intermediates, which can interact with nucleophilic sites on biomolecules, leading to enzyme inhibition or activation . The compound can also bind to specific proteins, altering their structure and function. For example, its interaction with enzymes can involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as pH, temperature, and light exposure. Studies have shown that this compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . Long-term effects on cellular function have been observed in in vitro studies, where the compound’s continuous presence can lead to cumulative oxidative stress and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, it can cause significant toxic effects, including oxidative stress, inflammation, and cellular apoptosis . Threshold effects have been observed, where a specific dosage range leads to a marked increase in adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as nitroreductases, which reduce the nitro group to form amino derivatives . These metabolic transformations can influence the compound’s activity and toxicity. Additionally, the presence of the chlorine atom can affect the compound’s metabolic stability and its interaction with other metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . It can interact with transporters and binding proteins, which can modulate its distribution and localization within the cell . The compound’s distribution can also be affected by its binding affinity to plasma proteins, influencing its bioavailability and activity.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound can localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its effects . Targeting signals and post-translational modifications can direct the compound to these compartments, influencing its interaction with cellular components and its overall activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-nitrobenzoic acid can be synthesized through several methods:

    Nitration of 3-chlorobenzoic acid: This involves the nitration of 3-chlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at a temperature range of 0-5°C to control the exothermic nature of the reaction.

    Chlorination of 2-nitrobenzoic acid: This method involves the chlorination of 2-nitrobenzoic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride.

Industrial Production Methods: Industrial production of this compound often involves the nitration of 3-chlorobenzoic acid due to its efficiency and cost-effectiveness. The process is carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 3-Chloro-2-nitrobenzoic acid can undergo reduction reactions to form 3-chloro-2-aminobenzoic acid. Common reducing agents include iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles such as amines or thiols.

    Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

    Esterification: Alcohols and an acid catalyst such as sulfuric acid.

Major Products:

    Reduction: 3-Chloro-2-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: Esters of this compound.

Scientific Research Applications

3-Chloro-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.

    Medicine: It serves as a building block for the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Chloro-3-nitrobenzoic acid: Similar structure but with different positions of the chlorine and nitro groups.

    4-Chloro-2-nitrobenzoic acid: Chlorine and nitro groups are at different positions compared to 3-chloro-2-nitrobenzoic acid.

    3-Nitrobenzoic acid: Lacks the chlorine substituent.

Uniqueness: this compound is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective reactions that may not be possible with other similar compounds.

Properties

IUPAC Name

3-chloro-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHSXYHBMFKRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197259
Record name 3-Chloro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4771-47-5
Record name 3-Chloro-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4771-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-nitrobenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004771475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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